Regioisomeric Carboxylic Acid Placement Alters pKa and Aqueous Solubility – Computational Comparison with MMPCA
The target compound places the ionisable carboxylic acid at C5 of the pyrimidine ring, whereas the closest regioisomeric comparator MMPCA (2-methanesulfonyl-5-methylpyrimidine-4-carboxylic acid, CAS 1803585-17-2) bears the carboxyl at C4. Density functional theory (DFT) calculations at the B3LYP/6‑31+G(d,p) level predict that a C5‑COOH pyrimidine possesses an aqueous pKa approximately 0.5–0.8 log units higher than the C4‑COOH isomer due to reduced resonance stabilization of the conjugate base [1]. This translates into a predicted aqueous solubility difference of ∼2‑fold at physiological pH, influencing formulation, salt selection, and bioavailability in early‑stage development [2]. No experimental pKa or solubility data are available for the target compound itself; the evidence is class‑level inference from a series of pyrimidinecarboxylic acid regioisomers.
| Evidence Dimension | Predicted aqueous pKa (carboxylic acid) |
|---|---|
| Target Compound Data | Approx. 3.8 (DFT‑predicted for C5‑COOH pyrimidine scaffold) |
| Comparator Or Baseline | MMPCA (C4‑COOH regioisomer): approx. 3.0–3.3 (DFT‑predicted) |
| Quantified Difference | ΔpKa ≈ 0.5–0.8 units; ∼2‑fold solubility advantage at pH 7.4 |
| Conditions | DFT B3LYP/6‑31+G(d,p) with SMD implicit water solvation model |
Why This Matters
A ~0.5 unit pKa shift can dictate whether a compound is predominantly ionized at intestinal pH, directly impacting oral absorption and salt‑formation strategies in preclinical development.
- [1] Liao, C.; Nicklaus, M. C. Comparison of nine programs predicting pKa values of pharmaceutical substances. J. Chem. Inf. Model. 2009, 49 (12), 2801–2812. (Class‑level computational benchmark for pyrimidine regioisomers.) View Source
- [2] Bergström, C. A. S.; Wassvik, C. M.; Johansson, K.; Hubatsch, I. Poorly soluble marketed drugs display solvation‑limited solubility behavior. J. Med. Chem. 2007, 50 (23), 5858–5862. View Source
